2,3-dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide
Overview
Description
2,3-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a methoxy group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2,3-dichlorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is sulfonated to form the sulfonamide.
Substitution: The final step involves the substitution of the hydrogen atom on the sulfonamide with a 2-fluorophenyl group and a methoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides.
Scientific Research Applications
2,3-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-N-(2-fluorophenyl)benzeneacetamide
- 2,3-Dichloro-N-[(2-fluorophenyl)methyl]aniline
Uniqueness
2,3-Dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications.
Properties
IUPAC Name |
2,3-dichloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-10-6-7-11(13(15)12(10)14)21(18,19)17-9-5-3-2-4-8(9)16/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCGGKUFTIGWIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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